(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazole ring through cyclization reactions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles . The pyridine ring can be introduced through nucleophilic substitution reactions involving chloropyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents that favor the desired reaction pathways. The scalability of these methods is crucial for producing the compound in large quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyridine ring can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the imidazole or pyridine rings, leading to a wide range of derivatives.
Scientific Research Applications
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in biochemical studies and drug discovery.
Medicine: Its unique structure allows it to act as a potential therapeutic agent, particularly in the treatment of diseases where imidazole and pyridine derivatives are known to be effective.
Mechanism of Action
The mechanism of action of (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyridine derivatives, such as:
- 1-phenyl-1H-imidazole
- 2-chloropyridine-3-carboxylic acid
- 1-benzyl-2-aryl-1H-benzo[d]imidazole
Uniqueness
What sets (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate apart from these similar compounds is its combined structure, which allows it to participate in a broader range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(1-phenylimidazol-2-yl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-15-13(7-4-8-19-15)16(21)22-11-14-18-9-10-20(14)12-5-2-1-3-6-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNQZSALWWJHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2COC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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